N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-19(10-5-11-25(14)20)29(27,28)26(17-8-4-7-16(21)12-17)13-15-6-2-3-9-18(15)22/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUOLZCBPWAIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimalarial properties, potential anti-inflammatory effects, and overall pharmacological significance.
Chemical Structure and Properties
The compound's molecular formula is C20H16ClFN4O2S with a molecular weight of 430.88 g/mol. Its structure features a triazolo-pyridine core with sulfonamide functionality, which is crucial for its biological activity.
Antimalarial Activity
Recent studies have highlighted the potential of triazolo-pyridine sulfonamides as antimalarial agents. A virtual library of compounds was screened against falcipain-2, a cysteine protease critical for the life cycle of Plasmodium falciparum. The study identified several compounds with promising in vitro activity:
| Compound | IC50 (μM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
These results indicate that the compound can effectively inhibit P. falciparum, making it a candidate for further development as an antimalarial drug .
Anti-inflammatory Activity
The sulfonamide group in this compound has been linked to anti-inflammatory effects. Studies have shown that derivatives containing this group can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in various models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like the chlorine atom enhances its interaction with biological targets. SAR studies have indicated that modifications to the triazolo-pyridine core can lead to improved potency against malarial parasites and inflammatory pathways .
Case Studies
- Antimalarial Efficacy : A study conducted by researchers at the University of Antwerp evaluated a series of triazolo-pyridine sulfonamides for their antimalarial activity. The results demonstrated that specific modifications could yield compounds with IC50 values below 5 μM against P. falciparum, indicating strong potential for therapeutic application .
- Inflammation Models : In vitro studies using macrophage cell lines treated with this compound showed a marked decrease in pro-inflammatory cytokines. This suggests that it may serve as a lead compound for developing new anti-inflammatory medications .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class as novel antimalarial agents. A notable study synthesized a series of these compounds with sulfonamide fragments and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited promising in vitro antimalarial activity with IC50 values as low as 2.24 μM, suggesting effective inhibition of the parasite's growth .
Synthesis and Structural Characteristics
The synthesis of N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. These reactions may include:
- Formation of the triazole ring : Utilizing appropriate precursors that contain both the triazole and pyridine moieties.
- Sulfonamide formation : Involving the reaction of sulfonyl chlorides with amines to yield sulfonamides.
The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Triazolo[4,3-a]pyridine | Triazolo Structure |
| Sulfonamide Group | Sulfonamide Structure |
Broader Biological Applications
Beyond its antimalarial properties, compounds similar to this compound have been investigated for other biological activities:
- Antibacterial and Antifungal : Research indicates that triazolopyridine derivatives exhibit antibacterial and antifungal properties due to their ability to interfere with microbial metabolism.
- Anti-inflammatory : Some sulfonamide derivatives have shown promise in reducing inflammation through various biochemical pathways.
- Anticancer Activity : Preliminary studies suggest that related compounds may also possess anticancer properties by inhibiting tumor cell proliferation in vitro.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of triazolo-pyridine sulfonamides:
- In Vitro Studies : A series of triazolo-pyridine sulfonamides were synthesized and tested against various cancer cell lines. Results showed significant growth inhibition rates in certain cell types .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds reveal favorable absorption and distribution characteristics that are essential for therapeutic efficacy .
- Comparative Analyses : A comparative study evaluated different triazolo-pyridine derivatives against established antimalarial drugs, highlighting their unique mechanisms of action and lower toxicity profiles compared to traditional treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated based on structural formulas.
Key Observations:
Substituent Effects on Lipophilicity and Binding: The target compound’s 3-methyl group (shared with 8c ) may enhance metabolic stability by blocking oxidation pathways. The 2-fluorobenzyl and 3-chlorophenyl groups in the target introduce electron-withdrawing effects, which could strengthen hydrogen bonding or dipole interactions with biological targets compared to 8c’s electron-donating 4-methoxybenzyl and 3,5-dimethylphenyl groups .
Solubility and Physicochemical Properties :
- 8c’s 4-methoxybenzyl group likely improves aqueous solubility due to the polar methoxy moiety, whereas the target’s halogenated aryl groups may reduce solubility but enhance membrane permeability .
- The higher melting point of 8c (168–169°C vs. 8a’s 160–162°C) suggests stronger crystalline packing, possibly due to symmetric substituents (3,5-dimethylphenyl) .
Synthetic Accessibility :
- Both 8a and 8c were synthesized in 62% yield via similar procedures, indicating that the target compound’s synthesis (with comparable halogenated reactants) may also be feasible .
Structural Analogs in Other Studies: and mention triazolo-benzodiazepines (e.g., etizolam, flualprazolam) with fluorine/chlorine substituents, but these differ in core structure and therapeutic focus (CNS activity vs.
Preparation Methods
Oxidative Cyclization of Hydrazone Derivatives
A common approach involves reacting hydrazones with oxidizing agents like N-chlorosuccinimide (NCS). For example, 3-(pyridine-4-yl)-triazolo[4,3-a]pyridine derivatives are synthesized by treating hydrazone intermediates with NCS in dry DMF, followed by neutralization with triethylamine (Et₃N). While this method is effective for pyridine-substituted triazolopyridines, modifications are required to introduce the 3-methyl group and the sulfonamide substituent.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Dry DMF | 0°C → RT | 1–2 h | >90% |
Cyclization via Hydrazine Hydrate
Another strategy employs hydrazine hydrate to form triazole rings. For example, 2-chloropyridine-5-sulfonyl chloride derivatives react with hydrazine hydrate to yield hydrazinyl intermediates, which cyclize to form triazolopyridines. This method could be adapted to introduce the 8-sulfonamide group by modifying the starting pyridine sulfonamide.
Key Steps
- Sulfonamide Formation : React 8-chloropyridine-3-sulfonic acid with a sulfonyl chloride (e.g., 3-chlorophenylsulfonyl chloride) to form the sulfonamide.
- Cyclization : Treat with hydrazine hydrate in a polar solvent (e.g., acetonitrile) under reflux to form the triazolopyridine ring.
Introduction of the Sulfonamide Group
The sulfonamide group at the 8-position is critical and requires precise synthetic control. Two approaches are considered:
Direct Sulfonamide Formation
The sulfonamide can be introduced via nucleophilic substitution of a halogen (e.g., Cl or Br) at the 8-position of the triazolopyridine core.
Procedure
- Triazolopyridine Synthesis : Prepare 8-chloro-3-methyl-triazolo[4,3-a]pyridine using methods analogous to.
- Secondary Amine Synthesis : React 3-chlorophenylamine with (2-fluorophenyl)methyl chloride in the presence of a base (e.g., K₂CO₃) to form N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]amine.
- Sulfonamide Coupling : Displace the 8-chloro group with the secondary amine under basic conditions (e.g., DMF, 80°C, 12 h).
Reaction Scheme
8-Cl-Triazolopyridine + N-(3-Chlorophenyl)-N-(2-Fluorobenzyl)amine → 8-Sulfonamide-Triazolopyridine + HCl
Sulfonylation of Amines
An alternative route involves sulfonylating a primary amine at the 8-position.
- Amine Formation : Introduce an amine at the 8-position via displacement of a halogen.
- Sulfonylation : React the amine with 3-chlorophenylsulfonyl chloride and subsequently with (2-fluorophenyl)methyl chloride to form the sulfonamide.
Functionalization of the 3-Methyl Group
The 3-methyl substituent is likely introduced during the triazolopyridine synthesis. Common methods include:
Methyl Group Installation via Alkylation
- Methylating Agent : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH/EtOH) to alkylate the triazole nitrogen.
- Cyclization : Ensure the methyl group is retained during subsequent cyclization steps.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methyl Group Formation | CH₃I, KOH/EtOH, reflux | >80% |
Retention During Cyclization
The methyl group must remain stable under cyclization conditions (e.g., NCS in DMF).
Challenges and Optimization
Key challenges include regioselectivity, side reactions, and purification.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer: Synthesis typically involves coupling 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives with substituted benzyl halides. Evidence from analogous syntheses suggests using a molar ratio of 1:1.1 (sulfonamide:benzyl chloride) in refluxing ethanol or DMF at 80–90°C for 6–8 hours. Catalysts like triethylamine improve yields by neutralizing HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields range from 67–72% under optimized conditions .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer:
- 1H/13C NMR spectroscopy identifies proton environments (e.g., methyl groups at δ ~2.77 ppm, aromatic protons at δ 7.00–8.88 ppm) and confirms substitution patterns .
- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 431.4) .
- HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects impurities .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Antiproliferative assays (MTT or CellTiter-Glo®) in cancer cell lines (IC50 determination).
- Microbial growth inhibition (MIC assays) for antimicrobial potential.
- Dose-response curves (0.1–100 µM) and statistical validation (triplicates, p < 0.05) are essential .
Q. How can researchers mitigate solubility challenges in biological assays?
- Methodological Answer:
- Use DMSO stocks (10 mM) diluted in assay buffer (final DMSO ≤1%).
- Sonication or heating (37°C) aids dissolution.
- Co-solvents (e.g., cyclodextrins) or pH adjustment (e.g., phosphate buffer at pH 7.4) improve aqueous solubility .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected 1H-NMR peaks) be resolved?
- Methodological Answer:
- Tautomerism analysis: Triazolo-pyridine cores may exhibit keto-enol tautomerism, shifting proton signals. Variable-temperature NMR (VT-NMR) can identify dynamic equilibria .
- Impurity profiling: Compare experimental spectra with synthetic intermediates (e.g., unreacted sulfonamide precursors). LC-MS/MS identifies byproducts .
- DFT calculations (Gaussian 16) predict NMR chemical shifts for comparison .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina) against crystallographic targets (e.g., EGFR kinase PDB:1M17). Focus on sulfonamide interactions with catalytic lysine residues.
- Molecular dynamics simulations (GROMACS) assess binding stability (RMSD < 2 Å over 100 ns).
- Pharmacophore modeling identifies critical substituents (e.g., fluorophenyl for hydrophobic contacts) .
Q. How do structural modifications at the triazolo-pyridine core alter pharmacokinetics?
- Methodological Answer:
- LogP optimization: Introduce polar groups (e.g., -OH, -COOH) to reduce LogP (measured via shake-flask method).
- Metabolic stability: Replace labile methyl groups with trifluoromethyl (in vitro liver microsomal assays).
- Plasma protein binding: SPR or equilibrium dialysis quantifies albumin binding (e.g., >90% binding correlates with reduced bioavailability) .
Q. What mechanistic insights explain contradictory bioactivity data across cell lines?
- Methodological Answer:
- Transcriptomic profiling (RNA-seq) identifies differential target expression (e.g., overexpression of efflux pumps in resistant lines).
- CRISPR knockouts validate target dependency (e.g., P-glycoprotein knockdown restores potency in MDR1-overexpressing cells).
- Proteomic analysis (Western blot) confirms downstream pathway modulation (e.g., apoptosis markers like cleaved caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
